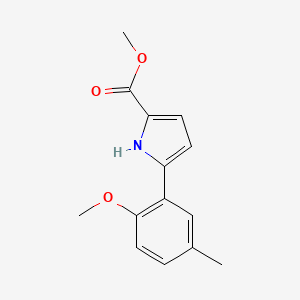

Methyl 5-(2-methoxy-5-methylphenyl)-1H-pyrrole-2-carboxylate

Beschreibung

Methyl 5-(2-methoxy-5-methylphenyl)-1H-pyrrole-2-carboxylate is a heterocyclic compound featuring a pyrrole core substituted at position 2 with a methyl ester group and at position 5 with a 2-methoxy-5-methylphenyl moiety.

Eigenschaften

Molekularformel |

C14H15NO3 |

|---|---|

Molekulargewicht |

245.27 g/mol |

IUPAC-Name |

methyl 5-(2-methoxy-5-methylphenyl)-1H-pyrrole-2-carboxylate |

InChI |

InChI=1S/C14H15NO3/c1-9-4-7-13(17-2)10(8-9)11-5-6-12(15-11)14(16)18-3/h4-8,15H,1-3H3 |

InChI-Schlüssel |

NMBGSCUWWSTKSI-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC(=C(C=C1)OC)C2=CC=C(N2)C(=O)OC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Chemische Reaktionsanalyse

Arten von Reaktionen

Methyl-5-(2-Methoxy-5-methylphenyl)-1H-pyrrol-2-carboxylat kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann unter Verwendung von Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid zu den entsprechenden oxidierten Produkten oxidiert werden.

Reduktion: Reduktionsreaktionen können unter Verwendung von Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid durchgeführt werden.

Substitution: Die Methoxy- und Methylgruppen am Phenylring können unter Verwendung geeigneter Reagenzien und Bedingungen durch andere funktionelle Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat in einem sauren Medium.

Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether.

Substitution: Halogenierung mit Brom oder Chlor in Gegenwart eines Katalysators.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. So kann Oxidation zu Carbonsäuren oder Ketonen führen, während Reduktion zu Alkoholen oder Aminen führen kann.

Wissenschaftliche Forschungsanwendungen

Methyl-5-(2-Methoxy-5-methylphenyl)-1H-pyrrol-2-carboxylat hat mehrere Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Als Baustein für die Synthese komplexerer organischer Moleküle verwendet.

Biologie: Studien zu seinen potenziellen biologischen Aktivitäten, wie antimikrobiellen und krebshemmenden Eigenschaften.

Medizin: Untersuchungen zu seinen potenziellen therapeutischen Anwendungen in der Medikamentenentwicklung.

Industrie: Verwendung bei der Herstellung von Spezialchemikalien und -materialien.

Wirkmechanismus

Der Wirkmechanismus von Methyl-5-(2-Methoxy-5-methylphenyl)-1H-pyrrol-2-carboxylat beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität modulieren, was zu verschiedenen biologischen Wirkungen führt. Die genauen molekularen Zielstrukturen und Signalwege, die beteiligt sind, hängen von der jeweiligen Anwendung und dem Kontext der Verwendung ab.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 5-(2-methoxy-5-methylphenyl)-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The methoxy and methyl groups on the phenyl ring can be substituted with other functional groups using appropriate reagents and conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

-

Antimicrobial Activity :

- Studies have demonstrated that pyrrole derivatives can exhibit significant antimicrobial properties. For instance, derivatives of methyl 5-(2-methoxy-5-methylphenyl)-1H-pyrrole-2-carboxylate have shown promising antibacterial and antifungal activities. The introduction of specific substituents, such as methoxy groups, has been linked to enhanced biological activity against various pathogens .

-

COX-2 Inhibition :

- Recent research has focused on the optimization of pyrrole-based compounds as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammatory processes. Methyl 5-(2-methoxy-5-methylphenyl)-1H-pyrrole-2-carboxylate may serve as a scaffold for developing new COX-2 inhibitors with improved efficacy compared to existing drugs like Celecoxib .

- Fluorescent Probes :

Case Study 1: Antimicrobial Screening

A study synthesized several derivatives of methyl 5-(2-methoxy-5-methylphenyl)-1H-pyrrole-2-carboxylate and evaluated their antimicrobial properties against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications significantly increased the zone of inhibition compared to standard antibiotics .

Case Study 2: COX-2 Inhibitor Development

Research aimed at optimizing pyrrole-based compounds for COX-2 inhibition demonstrated that structural modifications could lead to compounds with activity comparable to Celecoxib. The study provided a detailed structure-activity relationship analysis that informs future drug design efforts targeting inflammation-related conditions .

Wirkmechanismus

The mechanism of action of Methyl 5-(2-methoxy-5-methylphenyl)-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Electron-Donating vs. In contrast, trifluoromethyl (2f) or cyano groups (2g) withdraw electrons, altering redox behavior and solubility .

- Steric Effects : Bulky substituents (e.g., 3,4,5-trichlorophenyl in 2w) reduce coupling efficiency (26% yield) compared to smaller groups like p-tolyl (93% yield) .

- Heteroaromatic Variations : Thiophene-substituted analogs (3a–3c) exhibit distinct electronic properties due to sulfur’s polarizability, broadening applications in materials science .

Physical and Chemical Properties

- Melting Points: Analogs with polar substituents (e.g., 4-acetylphenyl in 2m, m.p. 147–148°C) exhibit higher melting points than non-polar analogs (e.g., 3a, m.p. 109°C), suggesting stronger intermolecular interactions .

- Crystallography: Ethyl 5-methyl-1H-pyrrole-2-carboxylate () forms centrosymmetric dimers via N–H···O hydrogen bonds, a feature likely shared by the main compound. Trifluoromethyl derivatives (e.g., 2f) adopt monoclinic packing (P2/c) with Z = 2, influenced by steric and electronic effects .

- Solubility: Amino-methyl derivatives (e.g., compounds in ) show improved aqueous solubility due to hydrogen-bonding capability, whereas CF₃-substituted analogs are more lipophilic .

Biologische Aktivität

Methyl 5-(2-methoxy-5-methylphenyl)-1H-pyrrole-2-carboxylate is an organic compound belonging to the pyrrole family, known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications and unique structural characteristics. This article provides a comprehensive overview of the biological activity of methyl 5-(2-methoxy-5-methylphenyl)-1H-pyrrole-2-carboxylate, including its synthesis, biological interactions, and potential therapeutic uses, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of methyl 5-(2-methoxy-5-methylphenyl)-1H-pyrrole-2-carboxylate is C14H15NO3, with a molecular weight of 245.27 g/mol. The compound features a pyrrole ring with a methoxy and a methyl group on the phenyl moiety, which significantly influences its chemical reactivity and biological activity.

Structural Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C14H15NO3 |

| Molecular Weight | 245.27 g/mol |

| Functional Groups | Methoxy, Methyl |

| Core Structure | Pyrrole |

Methyl 5-(2-methoxy-5-methylphenyl)-1H-pyrrole-2-carboxylate exhibits various biological activities primarily through its interactions with specific biological targets. Studies indicate that pyrrole derivatives can act on multiple pathways, including:

- Inhibition of COX-2 : Similar compounds have been developed as selective COX-2 inhibitors, which are important in reducing inflammation and pain .

- Antimicrobial Activity : Pyrrole derivatives have shown significant antimicrobial properties against various pathogens .

- Antitubercular Activity : Research has indicated that modifications in the pyrrole structure can enhance anti-tuberculosis activity, particularly against drug-resistant strains .

Case Studies

- COX-2 Inhibition : A study explored the optimization of fluorescent pyrrole-based COX-2 inhibitors, revealing that structural modifications could yield compounds with efficacy comparable to established drugs like Celecoxib .

- Antimicrobial Properties : Research on novel pyrrole chalcone derivatives demonstrated significant antimicrobial activities with minimal side effects, suggesting that methyl 5-(2-methoxy-5-methylphenyl)-1H-pyrrole-2-carboxylate could be a candidate for further development in this area .

- Anti-Tuberculosis Activity : A study highlighted the design of pyrrole-2-carboxamide compounds that exhibited potent activity against drug-resistant tuberculosis strains, emphasizing the importance of structural modifications in enhancing therapeutic efficacy .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of methyl 5-(2-methoxy-5-methylphenyl)-1H-pyrrole-2-carboxylate. Modifications to the core structure can significantly affect binding affinity and potency against various biological targets.

| Modification | Effect on Activity |

|---|---|

| Addition of electron-withdrawing groups | Increased potency against certain targets |

| Variation in alkyl substituents | Altered solubility and bioavailability |

| Changes to functional groups | Enhanced interaction with specific receptors |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.